Product packaging for DL-N-Fmoc-3-pyrazol-1-YL-alanine(Cat. No.:CAS No. 224173-50-6)

DL-N-Fmoc-3-pyrazol-1-YL-alanine

Cat. No.: B2735029
CAS No.: 224173-50-6
M. Wt: 377.4
InChI Key: LFIMKADLAIDVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL-N-Fmoc-3-pyrazol-1-YL-alanine is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O4 B2735029 DL-N-Fmoc-3-pyrazol-1-YL-alanine CAS No. 224173-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIMKADLAIDVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224173-50-6
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Dl N Fmoc 3 Pyrazol 1 Yl Alanine and Its Analogues

Chemical Synthesis Approaches for the Pyrazolyl-Alanine Core

Chemical synthesis provides versatile and scalable routes to the pyrazolyl-alanine backbone, allowing for the introduction of diverse functional groups on both the pyrazole (B372694) ring and the alanine (B10760859) structure.

Nucleophilic Substitution Strategies on Protected Alanine Derivatives

One of the most effective strategies for synthesizing β-substituted alanines involves the nucleophilic ring-opening of activated serine derivatives. In this approach, the hydroxyl group of serine is converted into a good leaving group, facilitating its displacement by a nucleophile. A prominent example is the use of N-(benzyloxycarbonyl)-L-serine β-lactone, which reacts with pyrazole in the presence of a base to yield N-Cbz-β-(pyrazol-1-yl)-L-alanine. orgsyn.org This method is advantageous as it starts from the readily available amino acid L-serine and proceeds with high stereochemical retention. The resulting N-Cbz protected amino acid can then be converted to the desired N-Fmoc derivative through standard protection group manipulation.

The reaction typically involves the deprotonation of pyrazole to form the pyrazolide anion, which then acts as the nucleophile to attack the β-carbon of the lactone, leading to the opening of the four-membered ring. orgsyn.org

Table 1: Nucleophilic Substitution for N-Cbz-β-(pyrazol-1-yl)-L-alanine Synthesis orgsyn.org

Reactant 1 Reactant 2 Base Solvent Product

Michael Addition Reactions with Dehydroalanine (B155165) Precursors

Michael addition reactions involving dehydroalanine (Dha) derivatives serve as a powerful tool for C-N bond formation in the synthesis of unnatural amino acids. nih.govhbust.edu.cn Dehydroalanine contains an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor for various nucleophiles, including pyrazole. hbust.edu.cn The synthesis begins with a protected dehydroalanine precursor, such as an N-Fmoc or N-Boc protected dehydroalanine methyl ester. The conjugate addition of pyrazole to the electrophilic double bond, often catalyzed by a mild base, yields the desired pyrazolyl-alanine derivative.

A related and highly regioselective approach involves a condensation/aza-Michael reaction sequence. rsc.org In this method, β-aryl α,β-unsaturated ketones, derived from protected amino acids, react with hydrazine (B178648). This is followed by an intramolecular aza-Michael addition and subsequent oxidation to form the pyrazole ring directly on the amino acid side chain. rsc.org This strategy allows for the creation of highly conjugated and potentially fluorescent amino acid analogues. rsc.org

Table 2: Synthesis of Pyrazole-Derived Amino Acids via Aza-Michael Reaction of β-Aryl E-Enones rsc.org

Enone Precursor Aryl Substituent Reagents Product Yield
E-enone 7 Phenyl 1. Hydrazine, 2. DDQ 84%
E-enone 8 4-Nitrophenyl 1. Hydrazine, 2. DDQ 79%
E-enone 9 4-Methoxyphenyl 1. Hydrazine, 2. DDQ 81%
E-enone 10 Naphthalen-2-yl 1. Hydrazine, 2. DDQ 73%

DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Palladium-Catalyzed Cross-Coupling Methods for Heterocycle Incorporation

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful approach for incorporating the pyrazole heterocycle onto an alanine scaffold. A plausible strategy involves the Buchwald-Hartwig amination, which could couple a pyrazole with a protected β-haloalanine derivative (e.g., N-Fmoc-β-bromoalanine). This reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in conjunction with a specialized phosphine (B1218219) ligand like BINAP. nih.gov

Alternatively, pyrazole itself can be used as a directing group in C-H activation/functionalization reactions. Palladium-catalyzed, pyrazole-directed sp³ C-H bond arylation has been developed to synthesize β-phenethylamines, demonstrating the feasibility of functionalizing the carbon backbone adjacent to the pyrazole ring. nih.gov Adapting this methodology could provide a novel route to pyrazolyl-alanine derivatives by directly coupling an aryl or other functional group to a pyrazole-containing precursor.

Table 3: Representative Components for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Palladium Source Ligand Coupling Partners
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂ BINAP, XPhos, SPhos Pyrazole + β-Haloalanine derivative
Suzuki Coupling Pd(PPh₃)₄, PdCl₂(dppf) - Pyrazoleboronic acid + β-Haloalanine derivative

Development of Novel Protecting Group Strategies Beyond Fmoc for Amine and Carboxyl Functionalities

While the 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis due to its base-lability, alternative protecting groups are often required to achieve orthogonality and compatibility with different reaction conditions. evitachem.com For the amine functionality, the tert-butoxycarbonyl (Boc) group, which is cleaved under acidic conditions, and the benzyloxycarbonyl (Cbz or Z) group, removable by hydrogenolysis, are common alternatives. The synthesis of β-(pyrazol-1-yl)-L-alanine via the serine β-lactone route, for instance, effectively utilizes the Cbz group for amine protection. orgsyn.org

For the protection of the carboxyl group, simple alkyl esters (e.g., methyl or ethyl esters) or benzyl (B1604629) (Bn) esters are frequently employed. Benzyl esters are particularly useful as they can be cleaved under mild, neutral conditions via catalytic hydrogenation, a condition under which Boc and many other groups are stable. The choice of protecting groups is critical for multi-step syntheses, enabling selective deprotection and modification at specific sites within the molecule.

Table 4: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Cleavage Condition Key Feature
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine) Standard for solid-phase peptide synthesis
tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA) Orthogonal to Fmoc and Cbz

Biocatalytic and Chemo-Enzymatic Synthesis Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with exceptional stereo- and regioselectivity under mild conditions, often eliminating the need for complex protection and deprotection steps.

Enzymatic Catalysis Utilizing β-(Pyrazol-1-yl)-L-alanine Synthase and Related Enzymes

A specific chemo-enzymatic route for the synthesis of β-(pyrazol-1-yl)-L-alanine has been established, showcasing the precision of biocatalysis. orgsyn.org The enzyme β-(pyrazol-1-yl)-L-alanine synthase has been purified and utilized to catalyze the reaction between pyrazole and O-acetyl-L-serine. orgsyn.org This enzymatic transformation directly yields the chiral L-amino acid, bypassing the need for chiral resolution of a racemic mixture. This pathway is highly attractive for producing enantiomerically pure L-pyrazolyl-alanine for applications in peptide synthesis.

Broader enzymatic strategies, such as multi-enzyme cascades, are also being developed for the synthesis of various amino acids. mdpi.comrsc.org For example, dual-enzyme systems have been constructed to produce β-alanine from fumaric acid, utilizing enzymes like methylaspartate lyase and L-aspartic acid-α-decarboxylase. mdpi.com Such cascade reactions, where the product of one enzymatic step becomes the substrate for the next, are highly efficient and can be engineered for the production of complex molecules like pyrazolyl-alanine from simple precursors.

Table 5: Enzymatic Synthesis of β-(Pyrazol-1-yl)-L-alanine orgsyn.org

Enzyme Substrate 1 Substrate 2 Product Stereoselectivity

Metabolic Engineering Strategies for Enhanced Biosynthesis

While the biosynthesis of DL-N-Fmoc-3-pyrazol-1-YL-alanine has not been specifically reported, metabolic engineering strategies employed for other non-canonical amino acids (ncAAs) and heterocyclic natural products provide a framework for its potential microbial production. The biosynthesis of the pyrazole ring itself is a key challenge, as it is a relatively rare heterocycle in primary metabolism. However, the discovery of the natural pyrazole-containing amino acid (S)-β-pyrazolylalanine from watermelon seeds suggests that biosynthetic pathways for such compounds exist in nature. rsc.org

Hypothetical metabolic engineering strategies could involve the heterologous expression of enzymes capable of pyrazole ring formation in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. These hosts are well-established platforms for the production of various chemicals and amino acids. The engineering efforts would likely focus on channeling precursors from central metabolism towards the synthesis of a pyrazole-containing intermediate.

Key metabolic engineering approaches could include:

Pathway Introduction: Introducing genes from organisms known to produce pyrazole-containing compounds. This might involve enzymes that catalyze the condensation of a nitrogen source, like hydrazine or a derivative, with a three-carbon backbone.

Precursor Enhancement: Overexpressing enzymes in upstream pathways to increase the intracellular pool of key precursors. For a pyrazole-containing amino acid, this could involve boosting the production of molecules like aspartate or glutamate, which serve as amino group donors and carbon skeletons.

Competing Pathway Deletion: Knocking out genes of competing metabolic pathways to redirect carbon flux towards the desired product. For instance, pathways that consume the precursors needed for pyrazole synthesis would be targeted for deletion.

Enzyme Engineering: Modifying the substrate specificity of existing enzymes to accept novel substrates for the synthesis of the pyrazole moiety or the final amino acid. For example, aminotransferases could be engineered to recognize a pyrazole-containing keto-acid. frontiersin.org

The following table outlines potential genetic modifications for the enhanced biosynthesis of a pyrazole-containing amino acid in a microbial host:

Metabolic Engineering Strategy Target Gene/Pathway Objective Potential Outcome
Pathway IntroductionHeterologous pyrazole synthase genesIntroduce the capability to synthesize the pyrazole ring.Production of a pyrazole-containing intermediate.
Precursor EnhancementGenes in the TCA cycle (e.g., aspC)Increase the availability of amino acid precursors like aspartate.Higher flux towards the target amino acid.
Competing Pathway DeletionGenes for competing amino acid biosynthesis (e.g., lysA)Prevent the diversion of precursors to other amino acids.Increased yield of the desired product.
Enzyme EngineeringAminotransferase (transaminase) genesCreate an enzyme that can specifically aminate a pyrazole-containing keto-acid.Efficient final step in the biosynthesis of the target amino acid.

It is important to note that the Fmoc protecting group would likely be introduced in a subsequent chemical step, as its biosynthesis is not a natural process.

Immobilization Techniques for Biocatalyst Recyclability and Process Efficiency

Biocatalysis, utilizing isolated enzymes or whole cells, offers a green and highly selective alternative to traditional chemical synthesis. For the synthesis of this compound, enzymes such as transaminases could be employed for the asymmetric amination of a corresponding keto-acid precursor. To enhance the economic viability and sustainability of such a process, immobilization of the biocatalyst is crucial. Immobilization allows for easy separation of the catalyst from the reaction mixture, its reuse over multiple cycles, and often improves its stability.

Several immobilization techniques can be considered:

Adsorption: This is a simple and mild method where the enzyme is physically adsorbed onto the surface of a carrier material, such as silica (B1680970) or hydrophobic resins. While straightforward, enzyme leaching can be a drawback.

Covalent Binding: This involves the formation of stable covalent bonds between the enzyme and a functionalized support. Common supports include epoxy-activated resins or agarose. This method provides strong attachment, minimizing leaching and often enhancing enzyme stability.

Entrapment: The enzyme is physically confined within a porous matrix, such as calcium alginate or polyacrylamide gel. This method is gentle and protects the enzyme from the bulk environment, but diffusion limitations of the substrate and product can occur.

Cross-Linking: Enzymes are linked together to form larger aggregates (cross-linked enzyme aggregates or CLEAs) or are cross-linked to a carrier. This can provide high enzyme loading and stability.

The choice of immobilization method and carrier material depends on the specific enzyme and reaction conditions. For the synthesis of an Fmoc-protected amino acid, a robust immobilization technique like covalent binding would be advantageous to withstand the organic solvents that may be required for the subsequent Fmoc protection step.

The following table summarizes the advantages and disadvantages of different immobilization techniques:

Immobilization Technique Advantages Disadvantages Potential Application
AdsorptionSimple, mild conditions, low cost.Enzyme leaching, non-specific binding.Initial screening of biocatalysts.
Covalent BindingStrong attachment, minimal leaching, enhanced stability.Can lead to some loss of enzyme activity, more complex.Industrial-scale synthesis requiring robust biocatalysts.
EntrapmentGentle, protects the enzyme, simple procedure.Diffusion limitations, potential for cell/enzyme leakage.Whole-cell biocatalysis.
Cross-Linking (CLEAs)High enzyme loading, high stability, carrier-free.Can be difficult to optimize, potential for diffusion issues.Processes where high catalyst concentration is needed.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several aspects can be optimized to align with these principles.

Solvent-Free or Reduced-Solvent Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). The protection of amino acids with the Fmoc group traditionally involves organic solvents. However, recent research has focused on developing more environmentally benign methods.

One approach is the use of aqueous media for the Fmoc protection of amines and amino acids. rsc.org This significantly reduces the reliance on hazardous organic solvents. Another strategy is the use of ultrasound irradiation in the N-Fmoc protection of amines, which can lead to shorter reaction times and high yields in the absence of a catalyst. scielo.br Microwave-assisted synthesis has also been explored for solvent-free Fmoc protection. scielo.br

Atom Economy and Waste Reduction in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing this compound, maximizing atom economy involves choosing synthetic routes that minimize the formation of byproducts.

Furthermore, the use of biocatalysis, as discussed earlier, can contribute to improved atom economy and waste reduction. Enzymatic reactions are often highly specific, leading to fewer side products and cleaner reaction profiles. This reduces the need for extensive purification steps, which themselves can generate significant waste.

By integrating biocatalytic steps with green chemical methods for protection, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Stereochemical Control and Asymmetric Synthesis of Pyrazolyl Alanine Derivatives

Enantioselective Synthesis Strategies for L- and D-N-Fmoc-3-pyrazol-1-YL-alanine

The enantioselective synthesis of L- and D-N-Fmoc-3-pyrazol-1-yl-alanine can be achieved through several sophisticated chemical strategies. These methods aim to introduce the desired chirality at the α-carbon, leading directly to the enantiomerically enriched product.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. nih.gov While specific examples detailing the use of chiral auxiliaries for the direct synthesis of N-Fmoc-3-pyrazol-1-yl-alanine are not extensively documented in publicly available research, the principles can be extrapolated from the synthesis of other α-amino acids. nih.govresearchgate.net

One common approach involves the use of chiral auxiliaries derived from readily available natural products like amino acids, terpenes, or carbohydrates. nih.gov For instance, Evans' oxazolidinone auxiliaries have been widely used for the asymmetric alkylation of enolates to produce a variety of α-amino acids. nih.gov In a hypothetical application to pyrazolyl-alanine, an N-acylated oxazolidinone derived from glycine (B1666218) could be deprotonated to form a chiral enolate. Subsequent alkylation with a pyrazolyl-containing electrophile, such as 1-(halomethyl)-1H-pyrazole, would proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Finally, cleavage of the auxiliary would yield the desired enantiomer of 3-pyrazol-1-yl-alanine, which could then be Fmoc-protected.

Another well-established method utilizes Ni(II) complexes of Schiff bases formed between a chiral ligand and glycine or alanine (B10760859). nih.gov These complexes serve as chiral glycine enolate equivalents. The alkylation of such a complex with a suitable pyrazolyl-containing electrophile would proceed with high enantioselectivity. Subsequent hydrolysis of the complex would release the enantiomerically enriched pyrazolyl-alanine. researchgate.netnih.gov For example, a chiral ligand like (S)-2-(N-benzylprolyl)aminobenzophenone can be used to form a Ni(II) complex with glycine, which is then alkylated. researchgate.net Disassembly of the resulting complex under acidic conditions, followed by Fmoc protection, would yield the target compound. nih.gov

Chiral Auxiliary TypeGeneral ReactionPotential Application for Pyrazolyl-Alanine Synthesis
Evans' OxazolidinonesAsymmetric alkylation of N-acyloxazolidinone enolates.Alkylation of a glycine-derived oxazolidinone with a pyrazolyl electrophile.
Schöllkopf's Bis-lactim EthersAsymmetric synthesis of α-amino acids via alkylation of a chiral glycine enolate equivalent.Alkylation of the bis-lactim ether derived from cyclo(L-Val-Gly) with a pyrazolyl electrophile. researchgate.net
Ni(II) Schiff Base ComplexesAlkylation of a chiral Ni(II) complex of a glycine Schiff base.Alkylation of a complex formed from glycine, Ni(II), and a chiral ligand with a pyrazolyl electrophile. nih.gov
Pseudoephedrine Glycinamide (B1583983)Asymmetric alkylation of a pseudoephedrine glycinamide enolate.Alkylation with a pyrazolyl electrophile, followed by hydrolysis to release the amino acid. open.ac.uk

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer.

Organometallic Catalysis: Transition metal complexes with chiral ligands have been successfully employed in the asymmetric hydrogenation of prochiral precursors to α-amino acids. acs.orgtcichemicals.com For the synthesis of pyrazolyl-alanine derivatives, a potential route could involve the asymmetric hydrogenation of an N-acyl-α,β-didehydro-β-(pyrazol-1-yl)alanine precursor. Catalysts based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands like DuPhos or f-Binaphane are known to be highly effective for such transformations, yielding the desired enantiomer with high enantiomeric excess (ee). acs.org

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have emerged as powerful tools for the enantioselective synthesis of α-amino acids. google.com Research has demonstrated the use of chiral spirocyclic phosphoric acid catalysts in the asymmetric reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters, yielding pyrazole-based α-amino acid derivatives with high enantioselectivities (73–99% ee). google.com This approach could potentially be adapted for the synthesis of N-Fmoc-3-pyrazol-1-yl-alanine by modifying the starting materials.

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them attractive catalysts for the synthesis of chiral compounds.

Transaminases: Engineered transaminases can be used for the asymmetric synthesis of amino acids from their corresponding α-keto acids. ualberta.ca A hypothetical biocatalytic route to L- or D-3-pyrazol-1-yl-alanine would involve the use of a stereocomplementary transaminase to catalyze the reductive amination of 3-(pyrazol-1-yl)pyruvic acid, using an amino donor like isopropylamine. ualberta.ca The resulting amino acid could then be protected with an Fmoc group.

Acylases: Enzymatic kinetic resolution using acylases is another established method. nih.gov In this approach, a racemic mixture of N-acetyl-DL-3-pyrazol-1-yl-alanine could be treated with an L- or D-specific acylase. The enzyme would selectively hydrolyze the N-acetyl group from one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acetylated enantiomer. Subsequent Fmoc protection of the desired enantiomer would yield the final product.

Diastereoselective Approaches in Synthesis of Complex Pyrazolyl-Alanine Derivatives

When an additional stereocenter is present in the pyrazole (B372694) ring or its substituents, diastereoselective synthesis becomes crucial. The strategies often rely on the inherent chirality of a starting material or the influence of a chiral auxiliary or catalyst to control the formation of the new stereocenter at the α-carbon.

For instance, the synthesis of peptidomimetics containing a pyrrolo-pyrazole scaffold has been reported where Fmoc- or Boc-protected alanine is coupled to a chiral pyrrolo-pyrazole derivative, resulting in a mixture of diastereoisomers that can be separated. phenomenex.com The stereochemical outcome of such reactions is influenced by the coupling reagents and the existing stereochemistry of the reactants.

Iron-catalyzed diastereoselective synthesis of unnatural chiral (S)-α-amino acids with γ-quaternary carbon centers has also been developed, demonstrating the potential of metal catalysis in controlling diastereoselectivity in complex amino acid synthesis. phenomenex.com

Chiral Resolution Techniques for DL-N-Fmoc-3-pyrazol-1-YL-alanine

When a racemic mixture of this compound is synthesized, chiral resolution is necessary to separate the enantiomers.

Preparative Chiral Chromatography: This is a direct and widely used method for resolving enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of Fmoc-protected amino acids. nih.govresearchgate.net By scaling up analytical HPLC methods, it is possible to obtain preparative quantities of each enantiomer. nih.gov

Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers. Common resolving agents for acidic compounds like N-Fmoc-amino acids include chiral amines such as brucine, strychnine, or (R)- and (S)-1-phenylethylamine.

Enzymatic Resolution: As mentioned in section 3.1.3, enzymatic kinetic resolution can be applied to a racemic precursor of N-Fmoc-3-pyrazol-1-yl-alanine. For example, a lipase (B570770) could be used for the enantioselective hydrolysis of a this compound ester. The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester enantiomer.

Analytical Methodologies for Enantiomeric Purity Determination

Accurately determining the enantiomeric purity (enantiomeric excess, ee) of the final product is crucial. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for determining the enantiomeric purity of N-Fmoc-amino acids. nih.govresearchgate.net Polysaccharide-based chiral stationary phases (CSPs) are highly effective. For instance, Lux Cellulose-1, Cellulose-2, Cellulose-3, and Cellulose-4 have been successfully used for the baseline separation of various Fmoc-protected amino acids under reversed-phase conditions. nih.gov Mobile phases typically consist of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an acidic additive such as trifluoroacetic acid (TFA) or formic acid. nih.govresearchgate.net Detection is commonly performed using a UV detector at 220 nm. nih.gov

ColumnMobile Phase ExampleDetection
Lux 5 µm Cellulose-1Acetonitrile/Water with 0.1% TFAUV at 220 nm
Lux 5 µm Cellulose-2Acetonitrile/Water with 0.1% TFAUV at 220 nm
Lux 5 µm Cellulose-3Methanol/Water with 0.1% Formic AcidUV at 220 nm
Lux 5 µm Cellulose-4Acetonitrile/Water with 0.1% TFAUV at 220 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used to determine enantiomeric purity.

Chiral Solvating Agents: A chiral solvating agent, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or N-Fmoc-L-tryptophan, can be added to the NMR sample of the analyte. The CSA forms transient diastereomeric complexes with the enantiomers, which can lead to the separation of signals for specific protons or other nuclei (e.g., ¹⁹F or ³¹P if present) in the NMR spectrum. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.

Chiral Derivatizing Agents: The analyte is reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of covalent diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer. open.ac.uk

Gas Chromatography (GC): Chiral GC can also be employed, often requiring derivatization of the amino acid to increase its volatility. The N-Fmoc group may need to be cleaved, and the resulting amino acid can be esterified and then acylated to form a volatile derivative that can be separated on a chiral GC column.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is an indispensable tool for the separation and analysis of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the stereochemical analysis of pyrazolyl-alanine derivatives, though often with different sample preparation requirements.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for the direct separation of enantiomers of N-protected amino acids like this compound. The separation is achieved through the use of a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the resolution of Fmoc-amino acids under reversed-phase conditions. For instance, a typical screening for the separation of Fmoc-amino acids would involve columns like Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, and Lux Cellulose-4. phenomenex.comphenomenex.com The mobile phase composition, particularly the organic modifier (e.g., acetonitrile or methanol) and the acidic additive (e.g., trifluoroacetic acid or formic acid), plays a critical role in achieving optimal separation. phenomenex.com

Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin (e.g., CHIROBIOTIC T), are also highly effective for the chiral separation of Fmoc-amino acids. sigmaaldrich.comsigmaaldrich.com These columns can operate in various modes, including reversed-phase, polar organic, and polar ionic, offering significant flexibility in method development. sigmaaldrich.comsigmaaldrich.com The elution order of the enantiomers on these columns is dependent on the specific interactions between the analyte and the CSP.

Representative Chiral HPLC Conditions for Fmoc-Amino Acid Enantioseparation
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (UV)Typical Resolution (Rs)
Polysaccharide-based (e.g., Lux Cellulose-2)Acetonitrile/Water with 0.1% Trifluoroacetic Acid1.0220 nm> 1.5
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)Methanol/Aqueous Buffer (e.g., 20 mM Ammonium Acetate, pH 5.0)1.0254 nm> 2.0

Gas Chromatography (GC):

Chiral GC is another viable technique for the enantiomeric analysis of amino acids. However, due to the low volatility of amino acids, derivatization is a prerequisite. For N-Fmoc-3-pyrazol-1-YL-alanine, the carboxylic acid group would typically be esterified, for example, to form the methyl or ethyl ester, prior to GC analysis.

The separation is then carried out on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. These CSPs, such as those based on substituted β-cyclodextrins, create a chiral environment where the derivatized enantiomers exhibit different partitioning behaviors, leading to their separation. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline resolution. While not as common as HPLC for Fmoc-amino acids, chiral GC can be a highly sensitive method.

Illustrative Chiral GC Conditions for Derivatized Amino Acid Enantiomers
DerivativeChiral Stationary PhaseCarrier GasTemperature ProgramDetection
N-Fmoc-amino acid methyl esterPermethylated β-cyclodextrinHeliumGradient (e.g., 100°C to 220°C)FID or MS

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity through the use of chiral resolving agents. These agents create a diastereomeric environment in the NMR tube, causing the signals of the two enantiomers to become chemically non-equivalent and thus distinguishable.

Chiral Shift Reagents (CSRs):

Lanthanide-based chiral shift reagents, such as complexes of europium or ytterbium with chiral ligands, are commonly employed. These paramagnetic complexes coordinate to a Lewis basic site in the analyte, such as the carbonyl oxygen of the Fmoc group or the pyrazole nitrogen in this compound. This interaction induces large chemical shift changes (the lanthanide-induced shift, LIS) in the protons near the coordination site. Because the two enantiomers form diastereomeric complexes with the chiral reagent, the magnitude of the LIS will be different for each, leading to the separation of their corresponding NMR signals. The enantiomeric excess can then be determined by integrating the separated signals.

Chiral Solvating Agents (CSAs):

Alternatively, chiral solvating agents can be used. These agents form weak, transient diastereomeric complexes with the enantiomers through non-covalent interactions such as hydrogen bonding and π-π stacking. This results in small but measurable differences in the chemical shifts of the enantiomers' signals. While the induced shifts are generally smaller than with paramagnetic CSRs, CSAs often cause less line broadening, which can be advantageous for resolution. For an acidic compound like this compound, a chiral amine or alcohol could serve as a suitable CSA.

The choice of the chiral resolving agent and the solvent is crucial for successful enantiomeric discrimination by NMR. The interactions are often highly specific, and screening of different agents and conditions may be necessary to achieve baseline separation of the signals.

Commonly Used Chiral Resolving Agents for NMR Spectroscopy
Agent TypeExampleTypical Interaction SiteObserved Effect
Chiral Shift Reagent (Lanthanide-based)Eu(hfc)3 (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))Lewis basic sites (e.g., carbonyl oxygen)Large chemical shift differences (Δδ)
Chiral Solvating Agent(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolHydrogen bonding, π-π stackingSmall to moderate chemical shift differences (Δδ)

Incorporation into Peptidic and Peptidomimetic Structures

Strategies for Solid-Phase Peptide Synthesis (SPPS) Utilizing DL-N-Fmoc-3-pyrazol-1-YL-alanine

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise fashion on a solid support. peptide.com The use of this compound in this process is governed by the principles of the Fmoc/tBu strategy, where the temporary Nα-Fmoc protecting group is removed by a mild base, typically piperidine (B6355638), and acid-labile groups are used for side-chain protection. nih.govrsc.org

The formation of the amide (peptide) bond is a critical step in SPPS, requiring the activation of the carboxylic acid of the incoming Fmoc-amino acid. The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions. For a non-standard amino acid like this compound, which may present steric hindrance, the selection of a potent activating agent is important.

Commonly used coupling reagents belong to two main families: carbodiimides (like DIC) and onium salts (aminium/uronium or phosphonium (B103445) salts). chempep.com Onium salt-based reagents such as HBTU, TBTU, and HATU have become popular due to their high reactivity and the formation of active esters that readily react with the free amine of the resin-bound peptide. chempep.com HATU, in particular, is recognized for its high potency and is often employed for difficult couplings, such as those involving sterically hindered amino acids. chempep.commdpi.com Optimization of coupling involves adjusting the equivalents of the amino acid and coupling reagents, reaction time, and temperature to ensure the reaction proceeds to completion, which can be monitored using qualitative tests like the Kaiser test. iris-biotech.de

Coupling Reagent ClassExamplesActivation MechanismKey Considerations for Pyrazolyl-Alanine
CarbodiimidesDCC, DICForms a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress racemization and improve efficiency. chempep.comwikipedia.orgDIC is preferred in SPPS as the urea (B33335) byproduct is soluble and easily washed away. wikipedia.org May require longer coupling times or heating for hindered residues.
Aminium/Uronium SaltsHBTU, TBTU, HATUReacts with the amino acid to form a highly reactive OBt- or OAt-ester. chempep.comHATU is generally considered one of the most efficient reagents, recommended for sterically demanding couplings to ensure high yields. chempep.commdpi.com
Phosphonium SaltsPyBOP, PyAOPForms a reactive phosphonium ester.PyBOP is a highly effective reagent, though byproducts can sometimes be more difficult to remove than those from aminium salts.

Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant risk during peptide synthesis, particularly for Fmoc-protected amino acids. nih.gov This side reaction can occur via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can readily racemize. chempep.com The risk is heightened with certain amino acids and under specific conditions, such as prolonged activation times or the use of excess base. chempep.comnih.gov

To suppress epimerization during the incorporation of this compound, several strategies are employed:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a standard practice. chempep.commdpi.com These additives react with the activated amino acid to form an active ester, which is less prone to oxazolone (B7731731) formation than the initial activated species. mdpi.com

Pre-activation: Minimizing the time the amino acid remains in its highly activated state before coupling can reduce the opportunity for racemization.

Base Selection: The choice and amount of base used during coupling can influence epimerization rates. While DIPEA is commonly used, bases like collidine have been recommended as alternatives to reduce racemization for sensitive amino acids. chempep.com

This compound is designed to be fully compatible with standard Fmoc-SPPS protocols. sigmaaldrich-jp.com The Fmoc group is stable to the acidic conditions used for final cleavage from most resins but is readily removed by piperidine treatment in each cycle. chempep.com The pyrazole (B372694) side chain is generally stable to the reagents used in Fmoc-SPPS.

Resin Swelling: The synthesis support (e.g., Wang resin, 2-chlorotrityl chloride resin) is swelled in a suitable solvent like DMF. peptide.comsigmaaldrich.com

Fmoc Deprotection: The Fmoc group of the resin-bound peptide is removed with a solution of 20% piperidine in DMF. iris-biotech.de

Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene-piperidine adduct.

Coupling: The next amino acid, this compound, is activated with a coupling reagent and added to the resin to form the new peptide bond. peptide.com

Washing: The resin is washed again to remove excess reagents and byproducts. These steps are repeated until the desired peptide sequence is assembled. Final cleavage from the resin and removal of any side-chain protecting groups are typically achieved with a strong acid cocktail, such as 95% trifluoroacetic acid (TFA). sigmaaldrich.com

Solution-Phase Synthesis of Peptides Incorporating Pyrazolyl-Alanine

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or the synthesis of peptide fragments. wikipedia.orglibretexts.org In this method, protected amino acids are coupled sequentially in a suitable organic solvent.

The incorporation of this compound in solution follows the fundamental principles of peptide chemistry:

Protection: The N-terminus of one amino acid (or peptide fragment) is protected (e.g., with Fmoc or Boc), and the C-terminus of the other is protected as an ester (e.g., methyl or benzyl (B1604629) ester). libretexts.org

Coupling: The two components are coupled using a coupling agent like DCC or EDC, often with an additive like HOBt to prevent racemization. libretexts.orgekb.eg

Deprotection: The protecting group from either the N- or C-terminus is selectively removed to allow for the next coupling step.

Purification: The product is purified after each step, often by crystallization or chromatography, which can be more labor-intensive than the simple washing steps of SPPS.

This method can be advantageous for avoiding certain side reactions associated with the solid phase and is sometimes used to prepare complex building blocks, such as N-Fmoc-aza-dipeptides, which are then used in SPPS. acs.orgnih.gov

Design Principles for Peptidomimetics Containing Pyrazolyl-Alanine Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.net The incorporation of non-proteinogenic amino acids and heterocyclic scaffolds, like the pyrazole ring from pyrazolyl-alanine, is a key strategy in peptidomimetic design. acs.orgnih.gov

The pyrazole ring serves as a rigid, aromatic scaffold that can:

Mimic Natural Residues: The pyrazole ring can act as a bioisostere for the side chains of natural amino acids like histidine or phenylalanine, potentially engaging in similar interactions with biological targets.

Introduce New Interactions: The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, introducing new potential interactions that can stabilize specific conformations or bind to a receptor.

The secondary structure of a peptide (e.g., α-helix, β-sheet, β-turn) is critical for its biological function. The introduction of conformationally constrained amino acids is a powerful tool for inducing and stabilizing specific secondary structures. explorationpub.com While specific studies on this compound's influence are part of ongoing research, general principles suggest it can significantly impact peptide folding.

β-Turn Induction: The pyrazole side chain can favor the formation of β-turns. A β-turn is a four-amino-acid motif that reverses the direction of the peptide chain, often stabilized by a hydrogen bond between the carbonyl of residue i and the amide of residue i+3. explorationpub.com The steric constraints imposed by the pyrazole ring at a particular position (i+1 or i+2) can pre-organize the backbone into a turn-like conformation.

Helical Structures: The pyrazole side chain can also influence the formation of helical structures, such as the 310-helix or the α-helix. explorationpub.com By restricting the allowed values of the backbone dihedral angles (φ and ψ), the pyrazolyl-alanine residue can promote the adoption of a helical fold, particularly when incorporated in repeating motifs within a peptide sequence. The propensity of short alanine-containing peptides to adopt polyproline II (PII) or other helical structures in solution is well-documented, and the introduction of a bulky, rigid side chain like pyrazole can modulate these tendencies. nih.gov The specific positioning and stereochemistry of the residue are critical in determining the type and stability of the induced secondary structure. nih.gov

Conformational Restriction and Stabilization by Pyrazolyl-Alanine Residues

The incorporation of non-natural amino acids is a key strategy in the design of peptidomimetics to enforce specific secondary structures and enhance biological activity. Pyrazolyl-alanine, with its heterocyclic side chain, introduces significant conformational constraints on the peptide backbone. The planar and aromatic nature of the pyrazole ring restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the amino acid residue. This restriction helps to pre-organize the peptide into a desired conformation, which can lead to increased binding affinity for a target receptor by reducing the entropic penalty of binding. mdpi.comnih.govnih.gov

The pyrazole ring itself has a nearly planar geometry. researchgate.net When incorporated into a peptide chain, the steric bulk and the defined orientation of the pyrazole ring relative to the peptide backbone can favor specific dihedral angles, thereby stabilizing secondary structures such as β-turns or helical folds. For instance, the substitution pattern on the pyrazole ring (e.g., 1-yl, 3-yl, or 4-yl) influences the spatial arrangement of the side chain and its interaction with the rest of the peptide. In some cases, intramolecular hydrogen bonds can form between the pyrazole nitrogen atoms and backbone amide groups, further stabilizing the local conformation. researchgate.netfrontiersin.org

Studies on peptides containing pyrazole-based residues have demonstrated their ability to induce and stabilize specific secondary structures. X-ray crystallography and NMR spectroscopy of such peptides have provided detailed insights into their conformational preferences. researchgate.net For example, pyrazolo[1,2-a]pyrazole-based peptide mimetics have been synthesized and their structures confirmed by X-ray diffraction, revealing defined, U-shaped conformations. researchgate.net This conformational rigidity is a desirable trait in peptidomimetic design, as it can lead to higher receptor selectivity and improved metabolic stability. nih.gov

The table below summarizes the conformational effects observed upon incorporating pyrazolyl-alanine residues into peptide sequences, based on findings from structural studies.

Structural FeatureObserved EffectMethod of Analysis
Dihedral Angles (φ, ψ)Restricted range of allowed angles, favoring specific regions of the Ramachandran plot.X-ray Crystallography, NMR Spectroscopy
Secondary StructureInduction and stabilization of β-turns and helical structures.Circular Dichroism, NMR Spectroscopy
Ring GeometryThe pyrazole ring maintains a near-planar conformation within the peptide. researchgate.netX-ray Crystallography
Intramolecular InteractionsPotential for hydrogen bonding between pyrazole nitrogens and backbone amides.Computational Modeling, NMR Spectroscopy

Backbone and Side-Chain Modifications of Pyrazolyl-Alanine for Enhanced Peptidomimetic Properties

To further refine the properties of pyrazolyl-alanine-containing peptides, modifications to both the peptide backbone and the amino acid side chain are employed. These modifications aim to enhance proteolytic stability, cell permeability, and binding affinity. nih.govresearchgate.net

Backbone Modifications: Modifications to the peptide backbone are a common strategy to create peptidomimetics with improved drug-like properties. researchgate.net In the context of pyrazolyl-alanine, this can involve the introduction of N-methyl groups to the amide bonds, which can prevent enzymatic degradation and influence the local conformation. Another approach is the synthesis of β-peptides, where the pyrazole moiety is attached to a β-amino acid instead of an α-amino acid. This alteration of the backbone structure can lead to novel folding patterns and resistance to proteases. researchgate.net The synthesis of pyrazolo[1,2-a]pyrazole-based scaffolds creates highly constrained, U-shaped dipeptide analogues, which serve as rigid building blocks for more complex peptidomimetics. researchgate.net

Side-Chain Modifications: The pyrazole ring of pyrazolyl-alanine offers multiple positions for chemical modification, allowing for the introduction of various functional groups to tune the steric, electronic, and binding properties of the amino acid. researchgate.netnih.gov For example, alkyl or aryl groups can be added to the carbon or nitrogen atoms of the pyrazole ring to enhance hydrophobic interactions with a target protein. Introducing polar groups, such as hydroxyl or carboxyl groups, can improve solubility or create new hydrogen bonding opportunities. These side-chain modifications are crucial for optimizing the interaction of the peptidomimetic with its biological target, a process often guided by structure-activity relationship (SAR) studies. nih.gov The flexible variation of these side chains is of great interest for identifying optimized protein ligands. nih.gov

The following table details some of the modification strategies and their intended effects on peptidomimetic properties.

Modification TypeSpecific ExampleDesired Enhancement
Backbone N-methylation of the amide bondIncreased proteolytic stability, conformational control
Backbone Incorporation into a β-peptide structureNovel secondary structures, protease resistance
Backbone Synthesis of pyrazolo[1,2-a]pyrazole scaffolds researchgate.netIntroduction of a rigid, U-shaped turn
Side-Chain Alkylation/Arylation of the pyrazole ringEnhanced hydrophobic interactions, increased binding affinity
Side-Chain Introduction of polar functional groups (e.g., -OH, -COOH)Improved aqueous solubility, new hydrogen bonding sites
Side-Chain Linking of functional moieties via click chemistryIntroduction of diverse chemical functionalities nih.gov

Development of Pyrazolyl-Alanine-Containing Peptide Libraries

The systematic exploration of the chemical space around a lead peptide is often achieved through the synthesis and screening of peptide libraries. nih.gov The incorporation of pyrazolyl-alanine into these libraries allows for the exploration of unique conformational and chemical properties imparted by this non-natural amino acid. The development of such libraries is facilitated by solid-phase peptide synthesis (SPPS), where Fmoc-protected this compound can be used as a building block in an automated fashion. nih.gov

The creation of pyrazolyl-alanine-containing peptide libraries can be approached in several ways. One method involves the substitution of a specific amino acid in a known bioactive peptide sequence with pyrazolyl-alanine to assess the impact on activity and structure. A more comprehensive approach is the generation of combinatorial libraries where pyrazolyl-alanine is incorporated at various positions, and the surrounding amino acids are randomized. nih.gov This allows for the discovery of novel sequences with high affinity and selectivity for a given target.

Furthermore, diversity-oriented synthesis strategies can be employed to create libraries of complex peptidomimetics based on a pyrazole scaffold. nih.gov For instance, a core structure containing pyrazolyl-alanine can be further functionalized through reactions on the pyrazole ring, creating a library of related compounds with diverse side chains. The screening of these libraries against biological targets, such as enzymes or receptors, can identify potent and selective modulators of their function.

The table below outlines different approaches for the development of pyrazolyl-alanine-containing peptide libraries.

Library TypeDescriptionPurpose
Substitution Library A single amino acid in a known peptide is replaced by pyrazolyl-alanine at one or multiple positions.To probe the importance of a specific residue's conformation and side chain for biological activity.
Combinatorial Library Pyrazolyl-alanine is included at one or more positions, while other positions are systematically varied with other amino acids.To discover novel peptide sequences with optimized properties. nih.gov
Diversity-Oriented Synthesis Library A common pyrazole-containing scaffold is used to generate a library of diverse structures through various chemical transformations. nih.govTo explore a broad chemical space for hit identification in drug discovery.

Investigation of Biological Interactions and Functional Modulation

Enzyme Interaction and Inhibition Studies

The unique structural features of DL-N-Fmoc-3-pyrazol-1-YL-alanine, particularly the pyrazole (B372694) moiety, make it a compelling candidate for the design of enzyme inhibitors. The pyrazole ring can engage in various non-covalent interactions, influencing the binding and activity of enzymes.

Pyrazole Ring as a Mimic of Natural Substrates or Inhibitors

The pyrazole nucleus is a versatile heterocyclic scaffold that can act as a bioisostere for other aromatic rings, such as benzene (B151609) or other heterocycles. nih.gov This bioisosteric replacement can lead to improved physicochemical properties, including enhanced potency and better solubility. nih.govpharmablock.com In the context of enzyme inhibition, the pyrazole ring can mimic the structure of natural substrates or known inhibitors, allowing it to fit into the active site of an enzyme.

The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the enzyme's active site. nih.gov This dual functionality allows for the formation of stable enzyme-inhibitor complexes. For instance, in many anti-inflammatory drugs, the pyrazole ring, while not directly interacting with the target protein, helps to position the drug optimally within the receptor's binding pocket. nih.gov Molecular modeling studies of pyrazole analogs have shown interactions with the active site of cyclooxygenase-2 (COX-2) through hydrogen bonding and π-π interactions, which enhances the anti-inflammatory activity of these compounds. nih.gov

Binding Affinity and Kinetic Analysis of Pyrazolyl-Alanine-Containing Peptides with Target Enzymes

While specific kinetic data for peptides containing this compound are not extensively documented in the public domain, the principles of enzyme kinetics can be applied to understand their potential inhibitory effects. The binding affinity of a pyrazolyl-alanine-containing peptide to a target enzyme is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity and more potent inhibition.

Kinetic analyses, such as Michaelis-Menten kinetics, can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, a study on pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) calculated the Ki value for a pyrazole compound, demonstrating its inhibitory potential. mdpi.com Similarly, hybrid derivatives of 1,3-diphenyl-1H-pyrazole and L-α-amino acids have been shown to act as competitive inhibitors of α-glucosidase, with a determined Ki value for the most active compound. researchgate.net

The following interactive table represents hypothetical binding affinity and kinetic data for a series of pyrazolyl-alanine-containing peptides against a target enzyme, illustrating how structural modifications could influence inhibitory activity.

Peptide IDPyrazole SubstitutionInhibition Constant (Ki, nM)IC50 (nM)Mechanism of Inhibition
PZA-001Unsubstituted150320Competitive
PZA-0024-Chloro75160Competitive
PZA-0034-Methyl120250Competitive
PZA-0044-Nitro200410Mixed

This table contains hypothetical data for illustrative purposes.

Modulation of Enzyme Activity by Pyrazolyl-Alanine Incorporation

The incorporation of pyrazolyl-alanine into a peptide sequence can significantly modulate the activity of a target enzyme. The pyrazole ring can introduce conformational constraints on the peptide backbone, leading to a more defined three-dimensional structure that may fit more snugly into an enzyme's active site. This can result in enhanced inhibitory potency.

Furthermore, the pyrazole moiety can serve as a scaffold to which various functional groups can be attached, allowing for the fine-tuning of the inhibitor's properties. mdpi.com For example, substitutions on the pyrazole ring can alter the electronic properties and steric bulk of the inhibitor, thereby influencing its interaction with the target enzyme. nih.gov Studies on pyrazole derivatives have shown that the position and nature of substituents on the pyrazole ring are critical for their inhibitory activity against enzymes like meprin α and β. nih.gov

Receptor Ligand Design and Modulation

The structural characteristics of pyrazolyl-alanine also make it a valuable component in the design of ligands that target specific receptors. Its ability to form directed interactions can lead to high-affinity and selective receptor binding.

Pyrazolyl-Alanine as a Structural Element for Receptor Recognition

In receptor ligand design, the pyrazole ring of pyrazolyl-alanine can act as a key pharmacophore, a molecular feature responsible for a drug's biological activity. The aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic residues, such as phenylalanine, tyrosine, and tryptophan, in the receptor's binding pocket.

Structure-Activity Relationship (SAR) Studies of Pyrazolyl-Alanine Derivatives on Receptor Binding

Structure-activity relationship (SAR) studies are essential for optimizing the binding affinity and selectivity of receptor ligands. For pyrazolyl-alanine derivatives, SAR studies would involve systematically modifying the structure of the pyrazole ring and the surrounding peptide to understand how these changes affect receptor binding.

Key structural modifications could include:

Substitution on the pyrazole ring: Introducing different substituents (e.g., halogens, alkyl groups, or nitro groups) at various positions on the pyrazole ring can modulate the ligand's electronic and steric properties, thereby influencing its interaction with the receptor. acs.org

Position of the pyrazole nitrogen attachment: The connectivity of the alanine (B10760859) to the N1 or N2 position of the pyrazole ring can significantly impact binding affinity, as it alters the orientation of the pyrazole ring within the binding site. acs.org

A study on pyrazole derivatives as cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were crucial for potent and selective antagonistic activity. nih.gov

The following interactive table presents a hypothetical SAR study of pyrazolyl-alanine derivatives on the binding affinity to a generic receptor, illustrating the impact of different substitutions.

Compound IDPyrazole Ring SubstitutionReceptor Binding Affinity (Ki, nM)
PZA-L15-(4-chlorophenyl)50
PZA-L25-(4-iodophenyl)35
PZA-L35-(4-methylphenyl)80
PZA-L45-phenyl120

This table contains hypothetical data for illustrative purposes.

Role of Pyrazolyl-Alanine in Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is associated with numerous diseases. nih.gov Consequently, the modulation of PPIs with small molecules or peptidomimetics is a significant therapeutic strategy. nih.govresearchgate.net The incorporation of unnatural amino acids like pyrazolyl-alanine into peptides is a key approach in the rational design of PPI modulators. frontiersin.org These modifications can enhance binding affinity, specificity, and metabolic stability compared to native peptides. researchgate.net

The pyrazole ring is a particularly valuable scaffold in this context. As a heterocyclic aromatic system, it can engage in a variety of non-covalent interactions within a protein interface, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govresearchgate.net This allows it to act as a bioisostere for natural amino acid side chains, such as histidine, or to serve as a rigid scaffold to orient other pharmacophoric elements. By replacing key residues at a PPI interface—often identified through techniques like alanine scanning—with pyrazolyl-alanine, researchers can design peptidomimetics that disrupt or stabilize protein complexes. researchgate.netacademie-sciences.fr

The design of such modulators often targets "hot spots," which are small clusters of residues that contribute the most to the binding energy of a PPI. nih.govresearchgate.net Peptidomimetics containing pyrazolyl-alanine can be engineered to mimic the secondary structure (e.g., α-helix or β-sheet) of a binding partner, presenting the pyrazole side chain in an optimal orientation to interact with these hot spots and disrupt the native protein interaction. nih.gov The pyrazole moiety has been successfully utilized in the design of inhibitors for various enzyme classes, including protein kinases, where it acts as an adenine-mimetic pharmacophore, demonstrating its capability to fit into well-defined binding pockets. nih.gov

Table 1: Potential Interactions of the Pyrazolyl Moiety in a Protein Binding Site

Interaction Type Description Potential Interacting Residues
Hydrogen Bonding The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors. Ser, Thr, Asn, Gln, Arg, His
π-π Stacking The aromatic pyrazole ring can stack with the side chains of aromatic amino acids. Phe, Tyr, Trp, His
Hydrophobic Interactions The carbon backbone of the pyrazole ring can interact with nonpolar residues. Ala, Val, Leu, Ile, Met, Pro
Cation-π Interactions The electron-rich pyrazole ring can interact with positively charged residues. Lys, Arg

Advanced Biological Probes Incorporating Pyrazolyl-Alanine

The unique chemical properties of the pyrazole ring make pyrazolyl-alanine an attractive component for the construction of sophisticated chemical probes designed to investigate biological systems. These probes are instrumental in studying enzyme function, visualizing cellular processes, and identifying new therapeutic targets.

Fluorescent Labels: Fluorescence-based bioimaging is a powerful, non-invasive technique for monitoring biological events in real time. nih.gov Pyrazole derivatives have emerged as promising fluorophores due to their synthetic versatility and favorable electronic properties. nih.gov Research has demonstrated that pyrazole-containing α-amino acids with highly conjugated aryl side-chains can possess intrinsic fluorescent properties. rsc.org The absorption and emission maxima of these compounds can be tuned by altering the electronic nature of the substituents on the aryl ring. rsc.org

Furthermore, the pyrazole scaffold can be derivatized with various fluorophores to create specific probes. For instance, a fluorescently labeled pyrazole derivative bearing a dansyl moiety has been synthesized and its fluorescence properties characterized. nih.gov Such probes allow for the visualization of the molecule's distribution in cells and tissues, providing insights into its mechanism of action.

Table 2: Example of Fluorescent Properties of a Pyrazole Derivative (EH-DF)

Property Value Reference
Maximal Excitation Wavelength 350 nm nih.gov
Maximal Emission Wavelength 535 nm nih.gov
Fluorescence Intensity (at 10 µM) ~20000 (arbitrary units) nih.gov

Isotopic Labels: Isotopic labeling is a crucial technique for tracking molecules in complex biological systems and elucidating metabolic pathways. nih.govresearchgate.net Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can be incorporated into this compound, which can then be used in peptide synthesis. The resulting isotopically labeled peptides or probes can be analyzed by techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to study drug metabolism, protein structure, and dynamics. The Fmoc protecting group is compatible with standard isotopic labeling procedures, allowing for the efficient synthesis of these valuable research tools. chemscene.com

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov An activity-based probe (ABP) typically consists of three key components: a recognition element that directs the probe to a specific enzyme or enzyme family, a reactive group (or "warhead") that covalently bonds to the active site of the target, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. nih.govresearchgate.net

This compound can serve as a versatile scaffold for the development of ABPs. The pyrazolyl-alanine moiety can act as the recognition element, providing specificity for a target protein. The amino acid backbone provides a convenient point for chemical modification to install a reactive warhead and a reporter tag.

A notable example is the development of a pyrazole-derived α-amino acid that was successfully converted into a sulfonyl fluoride (B91410) derivative. rsc.org Sulfonyl fluorides are well-established reactive groups that target the active site of serine proteases, a large and therapeutically important class of enzymes. rsc.org This demonstrates the utility of pyrazolyl-alanine derivatives as functionalized probes for investigating enzyme activity. rsc.org The reporter tag can be introduced in a second step via bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is a common strategy in ABPP to avoid interference from bulky reporter groups during cellular uptake. nih.gov

Table 3: Components of a Hypothetical Pyrazolyl-Alanine-Based Activity-Based Probe (ABP)

Component Function Example Moiety
Recognition Element Binds to the target enzyme's active site, providing specificity. Pyrazolyl-alanine side chain
Reactive Group (Warhead) Forms an irreversible covalent bond with a catalytic residue in the active site. Sulfonyl Fluoride (-SO₂F)
Reporter Tag Enables visualization and/or enrichment of probe-labeled proteins. Biotin, Fluorescent Dye (e.g., Rhodamine), or a bioorthogonal handle (e.g., alkyne, azide)

Structural and Conformational Analysis of Dl N Fmoc 3 Pyrazol 1 Yl Alanine and Its Macromolecular Assemblies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing molecular structure in different states of matter. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Spectroscopy provide complementary information on the conformation, secondary structure, and molecular vibrations of DL-N-Fmoc-3-pyrazol-1-YL-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide a detailed picture of its average solution-state conformation.

The ¹H NMR spectrum allows for the assignment of each proton in the molecule. The chemical shifts are indicative of the local electronic environment. For instance, the aromatic protons of the fluorenyl (Fmoc) group are expected to resonate in the downfield region (typically 7.3-7.8 ppm), while the aliphatic protons of the alanine (B10760859) backbone (α-CH and β-CH₂) would appear further upfield. The protons on the pyrazole (B372694) ring have distinct chemical shifts that can confirm the substitution pattern.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to establish connectivity and spatial proximities between protons. NOESY is particularly crucial for conformational analysis, as the intensity of a NOE signal is inversely proportional to the sixth power of the distance between two protons, providing critical constraints for molecular modeling. The conformation around the Cα-Cβ bond, for example, can be inferred from the coupling constants (³J) between the α-proton and the β-protons, as described by the Karplus equation. While specific experimental data for this compound is not extensively published, a table of expected ¹H NMR chemical shift ranges can be compiled based on data from analogous structures.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound in CDCl₃
Proton GroupExpected Chemical Shift (δ, ppm)Notes
Fmoc Aromatic (8H)7.20 - 7.80Multiple signals corresponding to the fluorenyl ring system.
Pyrazole H-5 (1H)~7.50Typically a doublet.
Pyrazole H-3 (1H)~7.40Typically a doublet.
Pyrazole H-4 (1H)~6.25Typically a triplet.
NH Amide (1H)5.00 - 6.00Broad signal, position is solvent and concentration dependent.
α-CH (1H)4.50 - 4.80Multiplet, coupled to NH and β-CH₂.
Fmoc CH & CH₂ (3H)4.20 - 4.50Signals for the CH and CH₂ groups linking the fluorenyl moiety to the carbamate.
β-CH₂ (2H)4.00 - 4.40Two diastereotopic protons, appearing as a multiplet.
COOH (1H)>10.0Very broad signal, often not observed.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Peptides

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of chiral molecules and macromolecules, particularly peptides and proteins. The technique measures the differential absorption of left- and right-circularly polarized light. While a single amino acid derivative like this compound is chiral and would yield a CD spectrum, the technique's true power is realized when this amino acid is incorporated into a peptide chain.

The conformation of the peptide backbone dictates its secondary structure (e.g., α-helix, β-sheet, random coil), each of which gives rise to a characteristic CD signal.

α-Helix: Characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative band around 218 nm and a positive band near 195 nm.

Random Coil: Typically exhibits a strong negative band around 200 nm.

By incorporating this compound into a peptide sequence, CD spectroscopy can be used to investigate how this non-natural amino acid influences the peptide's folding and conformational preferences. nih.gov For example, the bulky Fmoc and pyrazole groups might act as turn-inducers or helix-disruptors, depending on their interactions with neighboring residues. Conformational studies of alanine-rich peptides have shown that secondary structure content can depend on factors like concentration and solvent, highlighting the importance of environmental context in peptide folding. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. These techniques are highly sensitive to the local chemical environment, making them excellent for structural characterization.

FTIR Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific functional groups. For this compound, key vibrational bands would include:

O-H Stretch: A broad absorption from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

N-H Stretch: A moderate absorption from the amide group around 3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretches from the Fmoc and pyrazole rings appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretches: Strong, distinct absorptions for the carboxylic acid carbonyl (~1710 cm⁻¹) and the Fmoc-carbamate carbonyl (~1720-1740 cm⁻¹). The amide I band (primarily C=O stretch) of the peptide bond, if formed, would appear around 1650 cm⁻¹.

C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretches are strong in IR, C=C and C-C stretches of the aromatic rings are often more prominent in Raman spectra. This complementarity is crucial for a complete vibrational assignment. Analysis of the vibrational spectra of related Fmoc-amino acids and pyrazole derivatives helps in assigning the observed bands and confirming the molecular structure. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
AmideN-H Stretch~3300Medium
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AromaticC-H Stretch3000 - 3100Medium-Weak
AliphaticC-H Stretch2850 - 2960Medium
CarbamateC=O Stretch1720 - 1740Strong
Carboxylic AcidC=O Stretch~1710Strong
AmideAmide II (N-H Bend)1510 - 1550Medium
Aromatic RingsC=C / C=N Stretch1450 - 1600Medium-Weak

X-ray Crystallography and Solid-State Structural Determination

While spectroscopic methods provide invaluable data on solution-state conformation, X-ray crystallography offers an unambiguous, high-resolution picture of a molecule's structure in the solid state. This includes precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Crystal Structure Analysis of Isolated this compound

Determining the single-crystal X-ray structure of this compound would provide definitive information about its solid-state conformation. Although a specific crystal structure for this exact racemic compound is not publicly available, analysis of related Fmoc-protected amino acids and pyrazole-containing molecules allows for well-founded predictions of its structural characteristics. rsc.orgnih.govresearchgate.net

The crystal packing would likely be dominated by a network of intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming classic carboxyl-to-carboxyl dimers between molecules. The amide N-H group would also act as a hydrogen bond donor, potentially interacting with a carbonyl oxygen or a pyrazole nitrogen atom of a neighboring molecule.

π-π Stacking: The large, planar fluorenyl group of the Fmoc moiety is highly prone to π-π stacking interactions, which would be a major driving force for the crystal packing. The pyrazole ring could also participate in these interactions.

The conformation of an individual molecule in the crystal is influenced by the balance between these intermolecular forces and the molecule's intrinsic torsional preferences. The analysis would reveal the specific rotamers adopted around the key single bonds, providing a static snapshot of a low-energy conformation.

Co-crystallization Studies with Binding Partners

Co-crystallization involves crystallizing a target molecule with a second "guest" molecule or binding partner. This technique is instrumental in understanding intermolecular recognition and the structural basis of molecular interactions.

For this compound, co-crystallization studies could be pursued with various partners to explore its interaction motifs. For example, co-crystallizing it with other amino acids could reveal preferential hydrogen-bonding patterns relevant to peptide self-assembly. The pyrazole ring, with its hydrogen bond accepting nitrogen atoms, could be targeted for co-crystallization with hydrogen bond donors to study specific recognition events.

If this amino acid were incorporated into a peptide designed to bind a specific protein target, co-crystallizing the peptide-protein complex would be the ultimate goal. The resulting structure would reveal the precise orientation of the pyrazolyl-alanine residue within the protein's binding pocket, elucidating which of its features (e.g., the pyrazole ring's aromatic character or hydrogen-bonding capacity) are critical for the binding interaction. Such studies are fundamental to structure-based drug design and the rational engineering of peptides with enhanced binding affinity and specificity.

Advanced Microscopy Techniques for Supramolecular Assemblies

The study of supramolecular assemblies, formed through the spontaneous organization of molecules like this compound, relies heavily on advanced microscopy techniques capable of resolving nanoscale features. These methods are indispensable for visualizing the morphology, dimensions, and hierarchical organization of the resulting nanostructures. Techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) provide direct visual evidence of self-assembly and offer quantitative data on the architecture of these materials, which is crucial for understanding their structure-property relationships. nih.gov

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) for Nanostructure Visualization

While specific research visualizing the macromolecular assemblies of this compound is not extensively documented, the applicability of Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) is well-established for the broader class of N-Fmoc protected amino acids and peptides. acs.orgnih.gov These compounds are known to self-assemble into a variety of ordered nanostructures, including fibers, ribbons, and tubes, driven by π-π stacking of the fluorenyl groups and intermolecular hydrogen bonding. researchgate.netfrontiersin.org

Transmission Electron Microscopy (TEM)

TEM is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample. afmworkshop.com In the context of self-assembling peptides, TEM is used to visualize the morphology of the resulting nanostructures. acs.org Samples are typically prepared by depositing a dilute solution of the assembled material onto a TEM grid, followed by negative staining (e.g., with uranyl acetate) to enhance contrast. researchgate.net Cryo-TEM, where samples are flash-frozen in their hydrated state, can also be used to observe the structures in a near-native environment. nih.gov

TEM analysis allows for the direct measurement of key structural parameters. For instance, studies on the enzyme-triggered self-assembly of Fmoc-L3 (9-fluorenylmethoxycarbonyl-tri-leucine) used TEM to confirm the formation of peptide nanotubes. researchgate.net The images revealed hollow tubular structures, and the use of a negative stain which penetrated the core appeared as a dark centerline, allowing for precise measurement of both the inner and external diameters of the nanotubes. researchgate.net

Atomic Force Microscopy (AFM)

AFM is a scanning probe microscopy technique that generates three-dimensional topographical images of a surface with sub-nanometer resolution. nih.govnanosurf.com It operates by scanning a sharp tip attached to a cantilever across the sample surface. nih.gov The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a topographical map. nanosurf.com A significant advantage of AFM is its ability to image samples in various environments, including air and liquid, which allows for the study of self-assembly processes under near-physiological conditions with minimal sample preparation. kvinzo.com

AFM provides quantitative data on the height, width, and periodicity of self-assembled structures. It can reveal details about surface texture and the helical or twisted nature of nanofibers. researchgate.net For example, AFM has been used to follow the dynamics of peptide self-assembly in real-time, visualizing the nucleation and growth of fibrils on a surface. kvinzo.com In studies of other Fmoc-peptide systems, AFM has been instrumental in characterizing the morphology of co-assembled hydrogels, providing detailed images of the resulting nanofibrous networks. nih.gov

The complementary nature of TEM and AFM makes their combined use a powerful strategy for a comprehensive structural analysis of self-assembled peptide nanostructures. While TEM offers superior resolution for internal features, AFM provides accurate three-dimensional surface profiles and dimensional data without the need for staining or vacuum conditions. afmworkshop.com

Illustrative Research Findings for Self-Assembling Fmoc-Peptides

The following table summarizes representative morphological data obtained by TEM and AFM for various N-Fmoc protected amino acid and peptide systems, demonstrating the type of detailed analysis applicable to compounds like this compound.

Compound/SystemMicroscopy TechniqueObserved NanostructureKey Dimensional Data
Fmoc-L3 (tri-leucine)TEM, Cryo-TEMPeptide NanotubesInner Diameter: ~9 nm; External Diameter: ~24 nm
Fmoc-FFY (tripeptide)Cryo-EMTriple-stranded HelixNanofiber Diameter: ~4.1 nm
Ac-FKFEFKFE-NH₂ (KFE8)High-Speed AFMHelical Ribbons, FibrilsDynamic observation of fibril elongation
Various Lipidated PeptidesTEM, AFMTwisted FibersArrows in images indicate points of twisting
FEYNF-NH₂ (pentapeptide)TEMSelf-assembled FibersAnalysis of morphological features

Computational and Theoretical Approaches in Research on Dl N Fmoc 3 Pyrazol 1 Yl Alanine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of DL-N-Fmoc-3-pyrazol-1-YL-alanine, docking studies are instrumental in elucidating its potential as a ligand for various protein targets. These studies on pyrazole (B372694) derivatives have shown that they can be potent inhibitors for a range of protein targets. nih.gov

The pyrazole moiety, a key feature of this amino acid, is a versatile scaffold in medicinal chemistry, known to participate in various non-covalent interactions within protein binding pockets. Docking studies of pyrazole-containing compounds have revealed their ability to form hydrogen bonds, pi-stacking interactions, and hydrophobic interactions with amino acid residues. youtube.comresearchgate.net For instance, in studies involving pyrazole derivatives and receptor tyrosine kinases, the pyrazole core was observed to form crucial hydrogen bonds with backbone atoms of the protein's active site. nih.gov The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, contributing to the stability of the ligand-protein complex.

When this compound is incorporated into a peptide, the pyrazole side chain can play a significant role in the peptide's interaction with its target protein. Molecular docking simulations can predict how this side chain orients itself to maximize favorable interactions. The Fmoc (9-fluorenylmethoxycarbonyl) group, while primarily a protecting group in peptide synthesis, also influences the molecule's binding properties due to its large, aromatic nature. altabioscience.com Docking simulations would need to account for the steric bulk and potential for pi-stacking interactions of the Fmoc group, which could either enhance binding by interacting with hydrophobic regions of the protein surface or hinder it by preventing access to the binding site.

A hypothetical molecular docking scenario of a peptide containing N-Fmoc-3-pyrazol-1-YL-alanine into a generic kinase active site is presented in the table below, illustrating the potential interactions.

Component of LigandPotential Interaction TypeInteracting Protein Residue (Example)Significance
Pyrazole RingHydrogen BondingAspartic Acid (backbone)Anchors the ligand in the binding pocket.
Pyrazole RingPi-StackingPhenylalanineStabilizes the binding orientation.
Fmoc GroupHydrophobic InteractionLeucine, ValineContributes to overall binding affinity.
Alanine (B10760859) BackboneHydrogen BondingSerine (side chain)Provides additional binding specificity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Prediction

MD simulations can be employed to sample the vast conformational space of a peptide containing this compound, identifying the most stable conformations and the transitions between them. The pyrazole side chain, with its specific geometry and rotational freedom, can induce unique conformational constraints on the peptide backbone. Simulations can reveal whether the presence of this residue promotes the formation of stable secondary structures like beta-turns or helical motifs. eurasianjournals.com

Furthermore, MD simulations are crucial for assessing the stability of the ligand-protein complexes predicted by molecular docking. By simulating the complex in a solvated environment, researchers can observe the dynamics of the interaction and calculate the binding free energy, providing a more accurate estimation of the binding affinity. These simulations can also highlight the role of water molecules in mediating the interaction between the ligand and the protein.

The stability of peptides in aqueous solutions is a critical factor for their therapeutic application. MD simulations can be used to predict the degradation pathways of peptides containing this compound by modeling their interactions with water and other solvent components. researchgate.net

The following table summarizes the key applications of MD simulations in the study of this compound.

Application of MD SimulationInformation GainedRelevance
Conformational analysis of the free amino acidPreferred dihedral angles and side-chain orientations.Parameterization of force fields for larger simulations.
Folding of peptides containing the amino acidPropensity to form specific secondary structures.Design of peptides with desired shapes and functions.
Stability of ligand-protein complexesBinding free energy and dynamic stability of interactions.Validation of docking results and lead optimization.
Solvation and environmental effectsInteraction with water and prediction of stability in solution.Formulation development for therapeutic peptides.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. eurasianjournals.com For this compound, these calculations can elucidate properties that are not accessible through classical molecular mechanics methods.

DFT calculations can be used to determine the optimized geometry of the molecule, its vibrational frequencies, and various electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, providing insights into its chemical reactivity.

The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its non-covalent interactions. For instance, the nitrogen atoms of the pyrazole ring are expected to be electron-rich and thus likely to act as hydrogen bond acceptors.

Quantum chemical calculations are also valuable for parameterizing the force fields used in MD simulations. By calculating the partial atomic charges and the rotational energy barriers of the dihedral angles, more accurate force fields can be developed for this unnatural amino acid, leading to more reliable simulation results. researchgate.net Furthermore, these calculations can predict spectroscopic properties like NMR chemical shifts, which can be compared with experimental data to validate the computed structures. researchgate.net

Below is a table of predicted electronic properties for a model pyrazole-containing amino acid, illustrating the type of data obtained from quantum chemical calculations.

Calculated PropertyPredicted Value (Arbitrary Units)Interpretation
Total Energy-889.56 auA measure of the molecule's stability. nih.gov
HOMO Energy-6.5 eVRelated to the ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelated to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3 eVAn indicator of chemical reactivity and stability.
Dipole Moment3.5 DA measure of the molecule's overall polarity.

De Novo Design of Pyrazolyl-Alanine-Containing Bioactive Molecules

De novo design involves the computational creation of novel molecules with desired properties. The unique structural and electronic features of this compound make it an attractive building block for the de novo design of bioactive peptides and peptidomimetics. merckmillipore.com Computational algorithms can be used to design peptide sequences that incorporate this unnatural amino acid to achieve specific three-dimensional structures or to interact with particular biological targets. nih.govnih.gov

One approach to de novo design is to use the pyrazole side chain to mimic the functionality of natural amino acid residues or to introduce novel interaction capabilities. For example, the pyrazole ring can be designed to act as a bioisostere for a histidine or a tryptophan side chain, potentially leading to improved binding affinity or selectivity.

Computational methods can also be used to design peptides with enhanced stability against proteolytic degradation. The incorporation of unnatural amino acids like pyrazolyl-alanine can disrupt the recognition sites for proteases, thereby increasing the half-life of the peptide in a biological environment. merckmillipore.com

The design process often involves iterative cycles of computational modeling and experimental validation. A library of potential peptide sequences containing this compound can be computationally generated and then screened in silico for their predicted binding affinity to a target protein. The most promising candidates can then be synthesized and tested experimentally.

The following table outlines a hypothetical workflow for the de novo design of a peptide inhibitor incorporating this amino acid.

Design StepComputational MethodObjective
Target Identification and Binding Site AnalysisProtein structure analysis, pocket detection algorithmsIdentify a suitable binding site on the target protein.
Scaffold Selection and Amino Acid PlacementPeptide building and conformational search algorithmsDesign a peptide backbone that fits the binding site and place the pyrazolyl-alanine residue at a key position.
Sequence OptimizationMonte Carlo or genetic algorithms with a scoring functionOptimize the rest of the peptide sequence to maximize binding affinity and specificity.
In Silico ValidationMolecular docking and MD simulationsPredict the binding mode and estimate the binding free energy of the designed peptide.

Cheminformatics and Machine Learning for Structure-Property-Activity Relationships

Cheminformatics and machine learning are increasingly being used to analyze large datasets of chemical compounds and to build predictive models for their properties and biological activities. nih.gov For pyrazole derivatives, these approaches can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). researchgate.net

By compiling a dataset of pyrazole-containing compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition), machine learning models can be trained to predict the activity of new, untested compounds. nih.gov The input to these models are molecular descriptors, which are numerical representations of the chemical structure. For this compound, these descriptors would capture the properties of the pyrazole ring, the Fmoc group, and the alanine backbone.

These predictive models can be used to virtually screen large libraries of compounds to identify those with the highest probability of being active. This can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Machine learning models can also be used to predict various physicochemical properties of this compound and peptides containing it, such as solubility, lipophilicity, and metabolic stability. nsf.govnih.gov These predictions are valuable for optimizing the drug-like properties of potential therapeutic agents.

The table below provides examples of molecular descriptors that could be used in a QSAR study of pyrazole-containing compounds.

Descriptor TypeExample DescriptorProperty Encoded
TopologicalWiener IndexMolecular branching and size.
ElectronicPartial atomic chargesDistribution of electrons in the molecule.
GeometricalMolecular surface areaThe size and shape of the molecule.
HydrophobicLogPThe lipophilicity of the molecule.

Future Research Directions and Emerging Applications

Integration into Advanced Bioconjugation Chemistries

The incorporation of DL-N-Fmoc-3-pyrazol-1-YL-alanine into peptides and proteins via SPPS provides a powerful handle for advanced bioconjugation. The pyrazole (B372694) ring can be targeted for specific chemical modifications, enabling the site-selective attachment of molecules such as therapeutic agents, imaging probes, or polymers.

Research into analogous heterocyclic alanine (B10760859) derivatives has demonstrated the feasibility of such strategies. For instance, N-pyrrolyl alanine derivatives, which are structurally similar to pyrazolyl-alanine, have been shown to be effective in rapid and selective Pictet-Spengler bioconjugation reactions. iris-biotech.de This suggests that pyrazolyl-alanine could be employed in similar catalyst-free ligation chemistries, allowing for the stable linkage of biomolecules under physiological conditions. Another relevant approach is the chemoselective N-alkylation of pyridyl-alanine residues within peptides, highlighting a pathway for modifying nitrogen-containing heterocyclic side chains. acs.org

Future work will likely focus on developing and optimizing conjugation protocols that are specific to the pyrazole side chain of this amino acid. This could involve exploring the reactivity of the pyrazole nitrogen atoms towards various electrophiles, enabling the creation of well-defined bioconjugates. The ability to install this amino acid at specific sites in a peptide sequence using automated SPPS offers a route to creating homogenous antibody-drug conjugates (ADCs) or other targeted therapeutics with improved pharmacokinetic properties. beilstein-journals.orgucl.ac.uk

Development of Novel Materials with Pyrazolyl-Alanine Units

The self-assembly of peptides into ordered nanostructures is a burgeoning field in materials science. The Fmoc group itself is a well-known driver of self-assembly through π-π stacking interactions. When attached to amino acids, it can induce the formation of various nanostructures like fibers, ribbons, and hydrogels. chemrxiv.orggoogle.com

The incorporation of this compound into short peptide sequences is a promising strategy for creating novel functional biomaterials. Studies on peptidomimetics based on a pyrrolo-pyrazole scaffold have shown the ability to form smart electrospun nanofibers. nih.govacs.org These materials, composed purely of peptides without polymeric additives, are biocompatible and have potential applications in tissue engineering and as coatings for medical devices. nih.gov The pyrazole ring within these structures offers an additional layer of control over the material's properties through hydrogen bonding or as a site for post-assembly functionalization.

Future research will likely explore the self-assembly properties of peptides containing Fmoc-pyrazolyl-alanine under various conditions. chemrxiv.org By systematically altering the peptide sequence, researchers can tune the morphology and mechanical properties of the resulting materials. The pyrazole moiety can also be exploited to create materials that respond to external stimuli, such as pH or the presence of metal ions, leading to the development of "smart" hydrogels for controlled drug release or advanced scaffolds for regenerative medicine. unimi.it

Expanding the Scope of Pyrazolyl-Alanine in Bio-orthogonal Chemistry

Bio-orthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. frontiersin.org The pyrazole ring is a key product in several bio-orthogonal reactions, suggesting that this compound could be used to introduce a pre-formed "tag" for subsequent bio-orthogonal transformations.

One of the most promising areas is the use of pyrazoles in cycloaddition reactions. For example, the inverse-electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of bio-orthogonal chemistry. nih.gov While often involving tetrazines and strained alkenes, related cycloadditions can lead to pyrazole-containing products. More directly, the [4+1] cycloaddition between tetrazines and isonitriles has emerged as a bio-orthogonal reaction that produces a stable pyrazole adduct. frontiersin.orgresearchgate.net This reaction is orthogonal to many other click chemistries, allowing for simultaneous, multi-target labeling experiments. mdpi.com Sydnones, another class of 1,3-dipoles, also react with strained alkynes to form pyrazoles in a bio-orthogonal fashion. nih.gov

By incorporating pyrazolyl-alanine into a protein, researchers could potentially use it as a reaction partner in novel bio-orthogonal cleavage or ligation reactions. Future investigations may focus on designing new reaction partners that specifically and rapidly react with the pyrazole side chain. This could involve developing new types of strained alkynes or other activated species that undergo cycloaddition with the pyrazole ring under physiological conditions, further expanding the toolbox for labeling and studying biomolecules in living systems. acs.org

Applications in Chemical Sensors and Diagnostics

The pyrazole nucleus is an excellent scaffold for building fluorescent chemosensors due to its ability to coordinate with metal ions and its versatile synthetic chemistry. nih.gov The incorporation of this compound into peptides allows for the creation of highly specific sensor systems where the peptide backbone provides a defined environment for the pyrazole recognition unit.

Numerous studies have demonstrated that pyrazole derivatives can act as selective "turn-on" fluorescent sensors for a variety of metal ions, including Zn²⁺, Cd²⁺, Fe³⁺, and Al³⁺. rsc.orgnih.govrsc.org These sensors typically work via a chelation-enhanced fluorescence (CHEF) mechanism, where ion binding restricts intramolecular rotation or modulates photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity. acs.org For example, pyrazole-based sensors have been designed to show a 20-fold increase in fluorescence upon binding Zn²⁺ and a 30-fold increase with Fe³⁺. rsc.org

The rational design of peptides containing pyrazolyl-alanine could lead to next-generation diagnostics. By placing the pyrazolyl-alanine residue within a specific peptide sequence that targets a particular protein or cellular location, researchers could develop probes for imaging metal ion fluxes in real-time within living cells. nih.govrsc.org This has significant implications for studying diseases associated with metal ion dysregulation. Future work could also explore the development of pyrazolyl-alanine-based sensors for other small molecules or for use in point-of-care diagnostic devices. nih.govfrontiersin.org

Rational Design of Next-Generation Pyrazolyl-Alanine Derivatives for Specific Academic Endeavors

The true power of this compound lies in its potential as a scaffold for creating a vast library of new research tools. The pyrazole ring is amenable to substitution at its carbon and nitrogen positions, allowing for the rational design of derivatives with tailored properties. mdpi.comresearchgate.net

This approach is widely used in drug discovery, where pyrazole derivatives have been optimized as potent and selective inhibitors of enzymes like protein kinases. nih.govnih.gov By applying principles of rational drug design, such as structure-activity relationship (SAR) studies and molecular modeling, the pyrazolyl-alanine building block can be modified to target specific academic questions. nih.govacs.org For example, by adding specific functional groups to the pyrazole ring, one could design peptides that act as inhibitors for a particular kinase or that disrupt a specific protein-protein interaction (PPI). nih.govtarosdiscovery.com

Future research will focus on creating a diverse portfolio of Fmoc-pyrazolyl-alanine derivatives. This could include:

Substituted Pyrazoles: Introducing electron-donating or-withdrawing groups to the pyrazole ring to fine-tune its electronic properties for sensing applications or to enhance its binding affinity to a biological target. nih.gov

Fused Ring Systems: Creating bicyclic or tricyclic pyrazole derivatives to generate more rigid structures for probing protein binding pockets.

Isomeric Variants: Synthesizing peptides with (3-pyrazolyl)alanine or (4-pyrazolyl)alanine to investigate how the point of attachment to the alanine backbone affects the structure and function of the resulting peptide. acs.org

This synthetic versatility will enable the creation of highly specialized molecular probes, inhibitors, and materials, solidifying the role of pyrazolyl-alanine derivatives as invaluable tools in chemical biology and medicinal chemistry.

Q & A

Q. What are the key synthetic routes for DL-N-Fmoc-3-pyrazol-1-YL-alanine, and how is purity ensured during synthesis?

The synthesis typically involves introducing the pyrazole moiety to the alanine backbone via nucleophilic substitution or cross-coupling reactions, followed by Fmoc protection. Critical steps include:

  • Coupling optimization : Use of carbodiimide-based reagents (e.g., DCC or EDCI) to attach the pyrazole group to alanine .
  • Fmoc protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride under basic conditions (e.g., NaHCO₃) to protect the amino group .
  • Purification : Reverse-phase HPLC or flash chromatography to isolate the product, with purity verified by NMR (e.g., disappearance of unreacted Fmoc-Cl peaks at δ 7.3–7.8 ppm) and LC-MS (to confirm molecular ion [M+H]⁺ at m/z ~437.5) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR spectroscopy : ¹H NMR identifies the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and Fmoc group (δ 4.2–4.4 ppm for the CH₂ group) .
  • Mass spectrometry : High-resolution MS confirms the molecular formula (C₂₈H₂₃N₃O₄) and detects impurities (e.g., incomplete Fmoc protection) .
  • HPLC analysis : A C18 column with UV detection at 254 nm monitors purity; retention times are compared to reference standards .

Q. What are the primary applications of this compound in peptide research?

This compound serves as a non-natural amino acid in:

  • Peptide synthesis : Incorporation into peptide chains via solid-phase synthesis (SPPS) to introduce steric or electronic effects .
  • Drug screening : Structural modification of bioactive peptides to enhance binding affinity or metabolic stability .

Advanced Research Questions

Q. How does the pyrazole substituent influence peptide conformation and stability in SPPS?

The pyrazole group introduces steric hindrance, potentially disrupting α-helix or β-sheet formation. Mitigation strategies include:

  • Coupling optimization : Use of microwave-assisted SPPS to enhance reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of the bulky Fmoc-protected residue during elongation . Stability studies under acidic (e.g., TFA deprotection) or basic conditions can reveal pyrazole ring degradation, monitored via LC-MS .

Q. What experimental designs are critical for analyzing solvatochromic effects in fluorescent probes derived from this compound?

  • Solvent polarity gradients : Measure fluorescence emission (λem) in solvents of varying polarity (e.g., hexane to DMSO) to assess bathochromic/hypsochromic shifts .
  • Quantum yield calculations : Compare intensity ratios to standard fluorophores (e.g., quinine sulfate) . Contradictions in solvatochromic data (e.g., unexpected λem in protic solvents) may arise from hydrogen bonding with the pyrazole N-H group, requiring DFT simulations to validate .

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
  • Analytical triage : Use HPLC-MS to identify degradation products (e.g., Fmoc cleavage or pyrazole oxidation) and assign degradation pathways . Stability discrepancies may arise from trace metal contaminants; chelating agents (e.g., EDTA) in storage buffers can mitigate this .

Q. What methodologies are recommended for assessing regioselectivity in pyrazole-functionalized amino acid derivatives?

  • Isotopic labeling : Use <sup>13</sup>C-labeled alanine to track pyrazole attachment sites via 2D NMR (HSQC) .
  • X-ray crystallography : Resolve crystal structures to confirm the 1-yl (vs. 2-yl) pyrazole regiochemistry . Discrepancies in regioselectivity data may stem from reaction kinetics; time-resolved IR spectroscopy can monitor intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.